1-(Benzyloxy)-4-propoxybenzene
Overview
Description
1-(Benzyloxy)-4-propoxybenzene is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzene ring substituted with a benzyloxy group at the first position and a propoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-propoxybenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent etherification. One common method involves the use of benzyl bromide and sodium hydride to introduce the benzyloxy group, followed by the reaction with propyl bromide to add the propoxy group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol and propyl alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Benzyloxy)-4-propoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-propoxybenzene involves its interaction with various molecular targets. The benzyloxy and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-propoxybenzene
- 1-(Benzyloxy)-3-propoxybenzene
- 1-(Benzyloxy)-4-butoxybenzene
Comparison: 1-(Benzyloxy)-4-propoxybenzene is unique due to the specific positioning of the benzyloxy and propoxy groups, which can influence its reactivity and interactions compared to its isomers. The presence of the propoxy group at the fourth position may result in different steric and electronic effects, making it distinct in terms of its chemical behavior and applications.
Properties
IUPAC Name |
1-phenylmethoxy-4-propoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLVTFAOWFFVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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